molecular formula C17H26O11 B1245700 5-Deoxypulchelloside I

5-Deoxypulchelloside I

Número de catálogo: B1245700
Peso molecular: 406.4 g/mol
Clave InChI: QDEYKGKBMCIYCT-FNUQUBLCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Deoxypulchelloside I is a natural product found in Phlomis rigida, Citharexylum spinosum, and other organisms with data available.

Análisis De Reacciones Químicas

Mechanistic Insights into Protection/Deprotection

The synthesis leverages ligation and hydrolysis principles :

  • Protection : Silyl ethers (e.g., TBS groups) block hydroxyls during esterification, preventing undesired side reactions.

  • Esterification : Nucleophilic acyl substitution occurs at C-6, facilitated by the electron-withdrawing nature of the carbonyl group .

  • Deprotection : Acidic conditions hydrolyze silyl ethers, regenerating free hydroxyl groups without disrupting the ester linkage .

Comparative Analysis of Reaction Pathways

The transformation’s efficiency relies on:

  • Regioselectivity : The C-6 position’s accessibility due to steric and electronic factors.

  • Stability : The iridoid skeleton’s resilience under acidic/basic conditions, minimizing decomposition .

Table 1: Functional Group Reactivity in 5-Deoxypulchelloside I

Functional GroupReaction TypeReagentsOutcome
Hydroxyl (-OH)ProtectionTBSCl, imidazoleStable silyl ether
Secondary AlcoholEsterificationCinnamoyl chloride, baseC-6 cinnamoyl ester
Silyl EtherDeprotectionHF or TBAFRegenerated hydroxyl group

Table 2: Synthetic Yield Optimization

StepCritical ParameterImpact on Yield
1Reaction temperature≥90% at 0–25°C
2Equivalents of cinnamoyl ClOptimal at 1.2 eq
3Deprotection time2–4 hours for completion

Q & A

Basic Research Questions

Q. What are the primary natural sources of 5-Deoxypulchelloside I, and what methodologies are used for its isolation?

this compound is predominantly isolated from Citharexylum species, including C. spinosum (flowers and aerial parts), C. caudatum (fruits), and C. fruticosum (leaves) . Isolation involves solvent extraction followed by chromatographic techniques such as column chromatography and preparative HPLC. Structural confirmation is achieved via spectroscopic methods (NMR, MS) and comparison with reference data .

Q. How is the structural characterization of this compound performed, and what key features distinguish it from related iridoids?

The compound’s structure lacks a double bond at C-7/C-8, has hydroxyl groups at C-6 and C-7, and a methyl group at C-8 (instead of hydroxymethyl). These features differentiate it from analogs like pulchelloside I, which has an additional hydroxyl at C-5. Characterization relies on 2D-NMR (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies indicate anti-tyrosinase, anti-cholinesterase, and cytotoxic activities. For example, IC₅₀ values for cytotoxicity against HeLa cells vary between studies (e.g., 0.20–1.50 μM), influenced by structural analogs and assay conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., glycosylation patterns) influence the anti-tyrosinase activity of this compound?

Anti-tyrosinase activity is highly dependent on substituents like phenylpropanoid moieties and sugar units. For instance, spinomannoside (a mannosyl analog) shows reduced activity compared to this compound, suggesting glucose at C-1 enhances binding. Methodologically, SAR studies involve synthesizing analogs via regioselective glycosylation and testing activity through enzyme inhibition assays .

Q. How can researchers resolve contradictions in cytotoxicity data across studies (e.g., IC₅₀ discrepancies)?

Discrepancies arise from variations in cell lines, assay protocols (e.g., MTT vs. SRB), and compound purity. Standardization using reference cell lines (e.g., HeLa, MCF-7) and orthogonal assays (e.g., flow cytometry for apoptosis) is critical. Additionally, metabolomic profiling can identify degradation products affecting activity .

Q. What analytical challenges arise in distinguishing this compound from its isomers, and how are they addressed?

Isomers like the this compound isomer (retention time 14.686 min) in Lamiophlomis rotata require advanced techniques such as UPLC-TOF-MS/MS. Fragmentation patterns (e.g., m/z 147, 177, 195, 227 Da) and multivariate analysis (PCA, HCA) differentiate isomers .

Q. What experimental designs are optimal for studying the neuroprotective potential of this compound?

Use in vitro models (e.g., SH-SY5Y cells exposed to oxidative stress) combined with molecular docking to predict interactions with targets like acetylcholinesterase. In vivo models (e.g., zebrafish for blood-brain barrier penetration) and transcriptomic profiling can validate mechanisms .

Q. How can researchers leverage computational tools to predict the pharmacokinetic properties of this compound?

QSAR models and software like SwissADME predict logP, bioavailability, and metabolic stability. Molecular dynamics simulations assess binding to plasma proteins (e.g., albumin) or cytochrome P450 enzymes, guiding lead optimization .

Q. Methodological Considerations

Q. What protocols are recommended for quantifying this compound in plant extracts?

Quantitative NMR (qNMR) or UPLC-DAD calibrated with certified standards ensures accuracy. For complex matrices, tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) improves specificity .

Q. How should researchers design experiments to evaluate synergistic effects of this compound with other iridoids?

Use combination index (CI) models (e.g., Chou-Talalay method) in cell-based assays. Fractional inhibitory concentration (FIC) analysis and transcriptome-wide RNA-seq can identify synergistic pathways .

Propiedades

Fórmula molecular

C17H26O11

Peso molecular

406.4 g/mol

Nombre IUPAC

methyl (1S,4aS,5S,6R,7S,7aR)-5,6-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O11/c1-5-8-9(12(21)10(5)19)6(15(24)25-2)4-26-16(8)28-17-14(23)13(22)11(20)7(3-18)27-17/h4-5,7-14,16-23H,3H2,1-2H3/t5-,7+,8+,9+,10+,11+,12-,13-,14+,16-,17-/m0/s1

Clave InChI

QDEYKGKBMCIYCT-FNUQUBLCSA-N

SMILES isomérico

C[C@H]1[C@@H]2[C@H]([C@@H]([C@@H]1O)O)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC

SMILES canónico

CC1C2C(C(C1O)O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC

Sinónimos

5-deoxypulchelloside I

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.